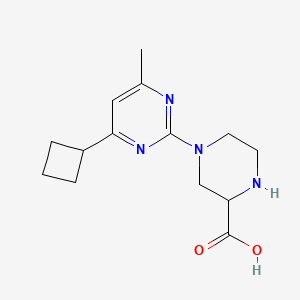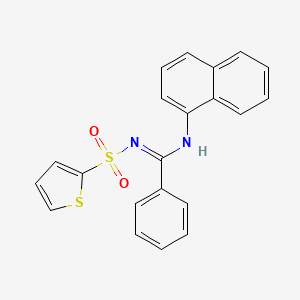
1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of thienopyridine derivatives. This compound has gained significant attention from the scientific community due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and fever. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide in lab experiments is its potential pharmacological properties. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models, which may make it a useful tool for studying these conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential use in other conditions such as cancer and autoimmune diseases. Finally, future studies may also focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound is a chemical compound that has gained significant attention from the scientific community due to its potential pharmacological properties. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of neurological disorders. Further studies are needed to determine the safety and toxicity of this compound, as well as its potential use in other conditions.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with acetic anhydride in the presence of sulfuric acid. The resulting compound is then reacted with piperidine in the presence of acetic anhydride and triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
1-acetyl-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-acetyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-10(2)21-15(13(9)8-16)17-14(20)12-4-6-18(7-5-12)11(3)19/h12H,4-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSHKUFDUQIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)

![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![4-({1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5323551.png)
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)

![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
